2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
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Description
“2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one” is a compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities .
Molecular Structure Analysis
The molecular structure of quinazolinones was characterized using FT-IR, UV–visible, 1 H-NMR, and 13 C-NMR . A solvatochromic UV–Vis absorption study was conducted on the newly synthesized quinazolinones using various solvents .Chemical Reactions Analysis
Quinazolines were surveyed as biologically relevant moieties against different cancer cell lines . A series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary. They are generally crystalline powders that are soluble in DMF, DMSO, benzene, and toluene; difficultly soluble in EtOH; and insoluble in H2O .Safety And Hazards
Future Directions
Quinazolinones have drawn considerable attention due to their diverse biological activities. They are considered important compounds for designing and developing pharmaceuticals . Therefore, future research may focus on designing, developing, and investigating different organic heterocyclic compounds that contain nitrogen and possess medicinal significance .
properties
IUPAC Name |
2-(4-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c1-8-2-4-9(5-3-8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYNSONPWDMOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436679 |
Source
|
Record name | 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
CAS RN |
155513-81-8 |
Source
|
Record name | 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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